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Compound of Interest

Compound Name: (8R)-3,5-Dimethylmorpholine
Cat. No.: B13321966
Get Quote

Executive Summary

(3R)-3,5-Dimethylmorpholine is a high-value chiral scaffold in medicinal chemistry, often
serving as a pharmacophore in kinase inhibitors and neurological agents. Its conformational
rigidity and metabolic stability (due to C-methylation) make it superior to unsubstituted
morpholines.

¢ Challenge: The molecule possesses two chiral centers.[1][2][3] "3,5-Dimethylmorpholine™
exists as a cis (meso-like/racemic pair) and trans (chiral pair) diastereomer.

« Target: This guide focuses on the (3R)-series, specifically the (3R,5R)-trans isomer (often the
bioactive enantiomer) and the (3R,5S)-cis isomer.

¢ Solution: A stepwise Amidation-Cyclization-Reduction sequence starting from D-Alaninol.
This route allows for predictable stereocontrol via the choice of the starting 2-halopropionyl
electrophile.

Retrosynthetic Analysis

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b13321966#bc-rfq
https://www.benchchem.com/product/b13321966/docs?utm_src=pdf-body#technical-guide-stereoselective-synthesis-of-3r-3-5-dimethylmorpholine
https://www.tuodaindus.com/exploring-the-role-of-35-dimethylpiperidine-in-modern-organic-synthesis/
https://m.youtube.com/watch?v=KUOC5fSmejo
https://digitalcommons.library.tmc.edu/cgi/viewcontent.cgi?article=4799&context=baylor_docs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13321966?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The most robust disconnection relies on forming the morpholine ring from a linear acyclic
precursor via intramolecular etherification (lactamization) followed by reduction.

e Disconnection: C—O bond (cyclization) and C=0 reduction.
o Key Intermediates: (3R,5R)-3,5-Dimethylmorpholin-3-one (Lactam).

o Starting Materials: D-Alaninol (fixes the C3 center) and a 2-Chloropropionyl derivative (fixes
the C5 center).

D-Alaninol (S)-2-Chloropropionyl Chloride
((R)-2-Amino-1-propanol) (Chiral Electrophile)

Amidation

N-(1-Hydroxypropan-2-yl)-2-chloropropanamide
(Acyclic Amide)

Cyclization
NaH, SN2 Inversion)

(3R,5R)-3,5-Dimethylmorpholin-3-one
(Cyclic Intermediate)

Reduction
LAH or BH3)

(3R,5R)-3,5-Dimethylmorpholine

(Target Scaffold)

Click to download full resolution via product page

Figure 1: Retrosynthetic tree demonstrating the chiral pool strategy. Note that the cyclization
step proceeds via SN2 inversion, dictating the stereochemistry of the starting material.

Stereochemical Logic & Route Selection
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To obtain the specific (3R,5R) isomer, we must account for the inversion of configuration during
the ring-closing step.

o C3 Center (Fixed): Derived from D-Alaninol ((R)-configuration). This center is not touched
during the synthesis.

e C5 Center (Inverted): Derived from 2-Chloropropionyl chloride.
o The cyclization involves the alkoxide attacking the C-CIl bond (SN2).
o Rule: To get (R) at C5, we must start with (S)-2-chloropropionyl chloride.
o Reaction: (S)-Cl-precursor

(R)-Ether product.

Target Isomer C3 Source C5 Source Reagent Mechanism

(S)-2-Chloropropionyl

(3R,5R)-Trans D-Alaninol I SN2 Inversion
oride
] ] (R)-2-Chloropropionyl )
(BR,5S5)-Cis D-Alaninol Chiorid SN2 Inversion
oride
1)-2-Chloropropionyl
(3R)-Mixture D-Alaninol =) propiony SN2 (Yields 1:1 dr)

Chloride

Detailed Experimental Protocol
Phase 1: N-Acylation (Amide Formation)

Objective: Couple D-Alaninol with the chiral acid chloride.
Reagents:
e D-Alaninol (1.0 equiv)

e (S)-2-Chloropropionyl chloride (1.1 equiv)
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» Triethylamine (TEA) (2.5 equiv)
e Dichloromethane (DCM) (0.5 M concentration)

Procedure:

Charge a reaction vessel with D-Alaninol and TEA in dry DCM under N2 atmosphere.
e Coolto 0 °C.

¢ Add (S)-2-Chloropropionyl chloride dropwise over 30 minutes. Exothermic reaction—control
temp <5 °C.

e Warm to room temperature (25 °C) and stir for 4 hours.

e Quench: Add water. Separate phases. Wash organic layer with 1N HCI (to remove excess
amine) and Brine.

e Dry over Na2S04 and concentrate.

e Result: Crude N-((R)-1-hydroxypropan-2-yl)-(S)-2-chloropropanamide.
Phase 2: Cyclization (Lactamization)

Objective: Intramolecular SN2 displacement to form the morpholinone ring.
Reagents:

e Crude Amide from Phase 1

e Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

o THF (Anhydrous) or DMF (for faster rates)

Procedure:

e Suspend NaH in anhydrous THF at 0 °C.
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» Dissolve the crude amide in THF and add dropwise to the NaH suspension. Hydrogen gas
evolution—ensure venting.

e Stirat 0 °C for 1 hour, then allow to warm to room temperature.

e Optional: If reaction is slow (monitored by TLC/LCMS), heat to 50 °C for 2 hours.
e Quench: Carefully add sat. NH4CI solution at 0 °C.

o Extract with Ethyl Acetate (3x).

 Purification: Silica gel chromatography (EtOAc/Hexanes).

e Product: (3R,5R)-3,5-Dimethylmorpholin-3-one. Note: Stereochemistry at C5 is now (R).

Phase 3: Reduction to Morpholine

Objective: Reduce the lactam carbonyl to a methylene group.
Reagents:

e Lactam Intermediate

e Lithium Aluminum Hydride (LAH) (2.5 equiv)

e THF (Anhydrous)

Procedure:

e Suspend LAH in dry THF at 0 °C.

e Add the Lactam (dissolved in THF) dropwise.

e Heat to Reflux (66 °C) for 6-12 hours.

o Fieser Workup: Cool to 0 °C. Carefully add:

o ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-
inserted">

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13321966?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

mL Water[4]
o mL 15% NaOH
o mL Water

« Filter the granular white precipitate. Wash filter cake with THF.
» Concentrate the filtrate.
« |solation: The product is an amine oil. It can be converted to the HCI salt for solid handling.

o Salt Formation: Dissolve in Et20, add 4M HCI in Dioxane. Filter the white solid.

Workflow Visualization

Step 1: Amidation \ i : Step 2: Cyclization s Step 3: Reduction : . .
[D_ Alaninol + (8).2.Cl-Propiony! Cl Intermediate Amide > N, T Morpholinone AL (i HCI Salt Formation (3R,5R)-3,5-8_::;;!:)3/Imorphollne

(DCM, 0°C) (Inversion of C5) (Lactam -> Amine)

Click to download full resolution via product page

Figure 2: Step-by-step synthetic workflow for the (3R,5R) isomer.

Analytical Data & Quality Control

When synthesizing this scaffold, diastereomeric purity is the critical quality attribute (CQA).

(3R,5R)-Trans

Parameter (3R,5S)-Cis Isomer  Method
Isomer

Physical State Liquid (HCI salt: Solid)  Liquid Visual
Chiral (

o Meso-like (pseudo- )
Chirality Polarimetry

symmetric if trans) asymmetric)
NMR Signal Distinct CH3 doublets Distinct CH3 doublets 1H NMR (CDCI3)
) Elutes 2nd on C18
Separation Elutes 1st on C18 HPLC/GC

(typically)
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Separation of Isomers: If a racemic starting material was used, you will obtain a mixture.

o Chromatography: The diastereomers are separable on standard Silica gel (using
DCM/MeOH/NHS3 gradients) or via Preparative HPLC.

» Crystallization: The HCI salts often have different solubilities in iPrOH/Et20, allowing
enrichment of the trans isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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